molecular formula C18H20Cl2N4O2S B10925021 (2Z)-2-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(2-methoxyethyl)-1,3-thiazolidin-4-one

(2Z)-2-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(2-methoxyethyl)-1,3-thiazolidin-4-one

Cat. No.: B10925021
M. Wt: 427.3 g/mol
InChI Key: JGVYHONOFJKDOY-UHFFFAOYSA-N
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Description

2-{[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(2-METHOXYETHYL)-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazolidinone ring, and a dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(2-METHOXYETHYL)-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,4-dichlorobenzyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be formed by reacting 2-methoxyethylamine with a suitable thioamide under acidic conditions.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the thiazolidinone derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(2-METHOXYETHYL)-1,3-THIAZOLAN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(2-METHOXYETHYL)-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(2-METHOXYETHYL)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzyl chloride
  • 3,4-Dichlorobenzyl bromide
  • 3,4-Dichlorobenzoyl chloride

Uniqueness

2-{[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(2-METHOXYETHYL)-1,3-THIAZOLAN-4-ONE is unique due to its combination of a pyrazole ring, a thiazolidinone ring, and a dichlorobenzyl group. This combination imparts distinct chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C18H20Cl2N4O2S

Molecular Weight

427.3 g/mol

IUPAC Name

2-[1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]imino-3-(2-methoxyethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H20Cl2N4O2S/c1-11-17(21-18-23(6-7-26-3)16(25)10-27-18)12(2)24(22-11)9-13-4-5-14(19)15(20)8-13/h4-5,8H,6-7,9-10H2,1-3H3

InChI Key

JGVYHONOFJKDOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)N=C3N(C(=O)CS3)CCOC

Origin of Product

United States

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